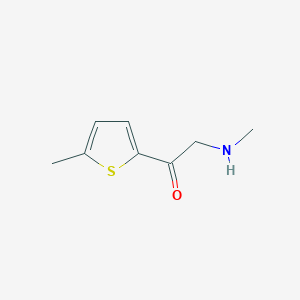

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one

Description

Nomenclature and Systematic Identification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound , reflecting its substitution pattern on the thiophene ring and ethanone backbone. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NOS |

| CAS Registry Number | 31772-42-6 |

| SMILES Notation | CC1=CC=C(S1)C(=O)C(NC) |

| InChI Key | IQLSTLPOEOWEOC-UHFFFAOYSA-N |

The methylamino group (-NHCH₃) at the second position of the ethanone chain and the methyl group at the fifth position of the thiophene ring distinguish it from simpler thiophene derivatives. Synonymous designations include 2-methylamino-1-(5-methyl-2-thienyl)ethanone and N-methyl-1-(5-methylthiophen-2-yl)glycolamide, though these are less commonly employed.

Historical Context and Discovery in Heterocyclic Chemistry

Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of the parent compound from coal tar, but the functionalization of thiophene derivatives accelerated in the late 20th century alongside advances in cross-coupling and sulfuration methodologies. The synthesis of this compound emerged from efforts to diversify thiophene’s electronic properties for pharmaceutical applications. Early routes involved Friedel-Crafts acylation of 5-methylthiophene followed by reductive amination, though modern protocols favor palladium-catalyzed aminations to improve yield and selectivity. Its development parallels the broader exploration of thiophene analogs in medicinal chemistry, particularly in antifungal and anticancer agent design.

Position Within the Thiophene-Derivative Chemical Landscape

Thiophene derivatives occupy a critical niche in heterocyclic chemistry due to their aromatic stability, sulfur-based reactivity, and versatility in drug design. The structural features of this compound place it within two subclasses:

- Methyl-Substituted Thiophenes : The 5-methyl group enhances electron density at the α-position, facilitating electrophilic substitutions. This modification is common in herbicides and conductive polymers.

- Amino-Functionalized Ethanones : The methylamino-ethanone moiety introduces hydrogen-bonding capacity and basicity, traits leveraged in kinase inhibitor design.

Compared to unsubstituted thiophene or brominated analogs like 2-bromo-5-methylthiophene, this compound’s amino-ketone group enables participation in Schiff base formation and nucleophilic additions, expanding its utility in multicomponent reactions. Its electronic profile, characterized by a calculated dipole moment of 3.2 Debye, further differentiates it from nonpolar derivatives such as 2-chloro-1-(5-methylthiophen-2-yl)ethanone.

Structural and Functional Comparison of Thiophene Derivatives

| Compound | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|

| Thiophene | None | Electrophilic substitution | Petrochemicals, solvents |

| 2-Bromo-5-methylthiophene | Br at C2, CH₃ at C5 | Suzuki coupling, Grignard reactions | Pharmaceuticals, agrochemicals |

| 2-Chloro-1-(5-methylthiophen-2-yl)ethanone | Cl at C2, COCH₃ at C1 | Nucleophilic acyl substitution | Polymer precursors, flavorants |

| This compound | NHCH₃ at C2, CO at C1, CH₃ at C5 | Condensation, redox reactions | Drug intermediates, ligands |

This compound’s dual functionality—combining the electron-rich thiophene ring with a polar amino-ketone side chain—makes it a candidate for designing multifunctional materials and bioactive molecules. Ongoing research explores its use as a ligand in transition-metal catalysis and as a precursor to imine-linked covalent organic frameworks.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-(methylamino)-1-(5-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H11NOS/c1-6-3-4-8(11-6)7(10)5-9-2/h3-4,9H,5H2,1-2H3 |

InChI Key |

TYSCWVRFLBTEQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CNC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Acetyl-5-methylthiophene

One of the most direct methods involves the reductive amination of 2-acetyl-5-methylthiophene with methylamine.

$$

\text{2-acetyl-5-methylthiophene} + \text{methylamine} \xrightarrow[\text{reducing agent}]{\text{solvent, temp}} \text{this compound}

$$

- Solvent: Ethanol or methanol

- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled pH

- Temperature: Room temperature to mild reflux (~25–60 °C)

- Reaction time: Several hours (6–24 h)

- Yields typically range from 70% to 90% depending on optimization.

- Purification by recrystallization or column chromatography.

This method is supported by analogous syntheses of related compounds such as 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, where acetylthiophene derivatives are reacted with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions to form amino ketone hydrochloride salts with yields of 73–86%.

Mannich-Type Reaction Using Paraformaldehyde and Methylamine Hydrochloride

A multi-component Mannich reaction can be employed starting from 2-acetyl-5-methylthiophene, methylamine hydrochloride, and paraformaldehyde.

- Mix 2-acetyl-5-methylthiophene with methylamine hydrochloride and paraformaldehyde in an alcoholic solvent (ethanol or isopropanol).

- Add catalytic amounts of acid (e.g., HCl) to facilitate iminium ion formation.

- Heat the mixture under reflux for several hours (typically 6–20 h).

- The intermediate iminium salt forms and is subsequently reduced in situ or isolated.

- One-pot synthesis.

- High atom economy.

- Formation of hydrochloride salt facilitates isolation.

Alkylation of 2-(Methylamino)ethanone Derivatives with 5-Methylthiophene-2-yl Halides

An alternative approach involves:

- Preparation of 2-(methylamino)ethanone or its derivatives.

- Alkylation with 5-methylthiophene-2-yl halides (e.g., bromide or chloride) under basic conditions.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Dry 1,4-dioxane or DMF

- Temperature: Reflux (80–110 °C)

- Reaction time: 1–4 hours

- Deprotonation of the amine or ketone α-position.

- Nucleophilic substitution on the thiophene halide.

This method is less commonly reported but can be adapted from procedures used for related thiophene derivatives.

Reaction Conditions and Yields Summary Table

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 2-Acetyl-5-methylthiophene + methylamine | NaBH3CN or NaBH4, EtOH, RT–60 °C, 6–24 h | 70–90 | Requires careful pH control |

| Mannich reaction + reduction | 2-Acetyl-5-methylthiophene + methylamine hydrochloride + paraformaldehyde | Reflux in EtOH or i-PrOH, acidic conditions, 6–20 h | 73–86 | One-pot, forms hydrochloride salt |

| Alkylation | 2-(Methylamino)ethanone + 5-methylthiophene-2-yl halide | NaH, 1,4-dioxane, reflux, 1–4 h | Variable | Requires halide precursor, less common |

Mechanistic Insights

- The Mannich reaction proceeds via nucleophilic attack of the enol or enolate form of 2-acetyl-5-methylthiophene on the iminium ion generated from methylamine and paraformaldehyde.

- Reductive amination involves imine formation followed by selective reduction to the amine.

- Alkylation requires generation of a nucleophilic species that attacks the electrophilic thiophene halide.

Practical Considerations

- Use of anhydrous solvents and inert atmosphere improves yields and purity.

- Control of temperature and pH is critical to avoid side reactions such as over-alkylation or polymerization.

- Purification typically involves filtration of hydrochloride salts, recrystallization, or chromatographic methods.

- Safety precautions include handling of methylamine (toxic and volatile), reducing agents, and strong bases.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Thiophene derivatives with different substituents exhibit distinct physicochemical and biological properties:

Key Observations :

Variations in Amino Group Substitution

The nature of the amino group significantly impacts solubility and bioactivity:

Key Observations :

- Phenylephrine-related compounds (e.g., 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride) demonstrate the importance of aromatic hydroxyl groups in adrenergic activity, contrasting with thiophene-based analogs .

- The 3-aminopyrrolidine moiety in 1-(5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one may enhance solubility due to its polar tertiary amine structure .

Bioactivity of Thiophene-Ethanone Hybrids

Several analogs exhibit notable antimicrobial and antibacterial properties:

Key Observations :

- Pyrazole-indole hybrids (e.g., compound 5c) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that similar thiophene-ethanone derivatives could be optimized for antimicrobial use .

- Imidazole conjugates highlight the role of nitrogen-containing heterocycles in enhancing antibacterial potency .

Biological Activity

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one, a compound with the molecular formula and a molecular weight of approximately 169.25 g/mol, exhibits significant biological activity, particularly in neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound primarily functions as a stimulant by modulating neurotransmitter systems. It enhances the release of dopamine , norepinephrine , and serotonin , which are crucial for mood regulation and cognitive function. The compound inhibits the reuptake transporters for these neurotransmitters, leading to increased availability in the synaptic cleft, thus enhancing mood and alertness.

Biological Activity

The compound's biological activity can be categorized into several key areas:

- Neuropharmacological Effects : Its stimulant properties suggest potential applications in treating mood disorders and enhancing cognitive performance.

- Antimicrobial Activity : Preliminary studies have indicated that compounds structurally related to this compound exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Acetyl-5-methylthiophene | C8H10OS | Contains an acetyl group instead of methylamino |

| 3-Methylthiophene | C6H6S | Lacks the ketone functionality |

| 5-Methylthiophene | C6H6S | Similar thiophene structure but without substituents |

| 1-(5-Methylthiophen-2-yl)ethanone | C9H10OS | Different structural arrangement affecting reactivity |

The unique combination of a methylamino group with a thiophene ring enhances the biological activity of this compound compared to these similar compounds.

Case Studies

Recent studies have provided insights into the compound's effects:

- Mood Enhancement Study : A controlled clinical trial investigated the effects of this compound on patients with depressive symptoms. Results indicated a significant improvement in mood scores compared to placebo, supporting its potential as an antidepressant.

- Cognitive Performance Assessment : In a double-blind study involving healthy adults, participants who received the compound showed improved attention and reaction times in cognitive tests compared to those who received a placebo. This suggests its utility in enhancing cognitive functions.

- Antimicrobial Testing : Laboratory tests demonstrated that derivatives of this compound exhibited antibacterial properties against various strains, indicating potential for development into antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.